5-Fluoro-6-methylbenzofuran
Description
5-Fluoro-6-methylbenzofuran is a benzofuran derivative characterized by a fused bicyclic structure comprising a benzene ring and a furan moiety. The compound features a fluorine atom at the C5 position and a methyl group at the C6 position (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.
Synthesis: A two-step strategy involving regioselective halogenation and alkylation has been reported for analogous benzofurans . For example, Bolchi et al. (2020) demonstrated the synthesis of hydroxybenzofurans via Suzuki-Miyaura coupling and subsequent functionalization, which could be adapted for this compound by substituting fluorine and methyl groups .
Properties
CAS No. |
199391-67-8 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
InChI Key |
WAPSWMZESKFQTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CO2)C=C1F |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=C1F |
Synonyms |
Benzofuran, 5-fluoro-6-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-Fluoro-6-methylbenzofuran are influenced by substituent type and position. Below is a comparative analysis with structurally related benzofurans (Table 1).
Table 1: Key Properties of this compound and Analogous Compounds
<sup>a</sup> Predicted using fragment-based methods (e.g., XLogP3).
Structural and Electronic Effects
- Fluorine vs. Hydroxyl Groups : The electron-withdrawing fluorine atom in this compound increases ring electrophilicity compared to 6-HBF, which has an electron-donating hydroxyl group. This difference impacts reactivity in cross-coupling reactions .
- Methyl vs. Carboxylic Acid: The methyl group at C6 enhances lipophilicity (logP = 2.8), favoring blood-brain barrier penetration, whereas the carboxylic acid derivative (logP = 1.2) exhibits higher aqueous solubility, making it suitable for intravenous formulations .
Pharmacological Profiles
- Receptor Binding : Fluorinated benzofurans like this compound show affinity for nicotinic acetylcholine receptors (α4β2 subtype, IC50 = 120 nM) , unlike 5-APB, which primarily targets serotonin receptors (5-HT2B EC50 = 8 μM) .
- Cytotoxicity : Methyl-substituted derivatives generally exhibit lower cytotoxicity (e.g., IC50 > 50 μM in HepG2 cells) compared to hydroxylated analogs like 6-HBF (IC50 = 12 μM) .
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